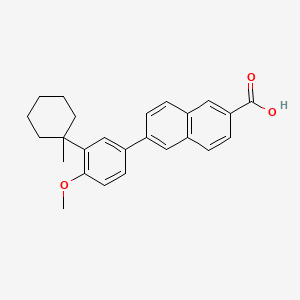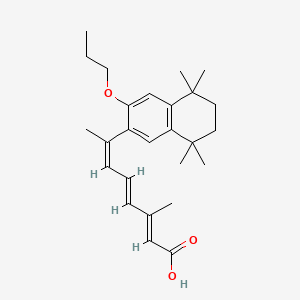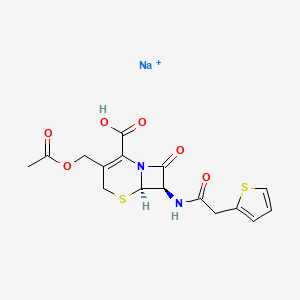
Cephalothin sodium
概要
説明
セファロチンナトリウムは、第1世代セファロスポリン系抗生物質です。これは、当初、菌類の Cephalosporium acremonium から単離されたセファロスポリン C から誘導された半合成化合物です。セファロチンナトリウムは、グラム陽性菌および一部のグラム陰性菌に対する広域スペクトル活性が知られています。 これは、呼吸器系、泌尿器系、皮膚、骨など、体のさまざまな部位の細菌感染症の治療によく使用されます .
準備方法
合成経路と反応条件: セファロチンナトリウムは、セファロスポリン C を出発物質とする一連の化学反応によって合成されます。主要なステップには、セファロスポリン C の 7-アミノ基のチオフェン-2-酢酸によるアシル化と、それに続く 3-位のアセトキシメチル基を形成するためのエステル化が含まれます。 最終生成物はその後、ナトリウム塩の形に変換されます .
工業的生産方法: セファロチンナトリウムの工業的生産は、セファロスポリン C を生産するための Cephalosporium acremonium の大規模発酵を伴います。続いて、アシル化やエステル化などの化学修飾ステップを行い、最終生成物を得ます。 このプロセスは、高収率と高純度のために最適化されており、製品は通常、結晶化やクロマトグラフィーなどの技術を用いて精製されます .
3. 化学反応の分析
反応の種類: セファロチンナトリウムは、以下を含むさまざまな化学反応を起こします。
加水分解: 3-位のエステル基は、対応するカルボン酸を形成するために加水分解されます。
酸化: チオフェン環の硫黄原子は、スルホキシドまたはスルホンを形成するために酸化されます。
一般的な試薬と条件:
加水分解: 通常、水性酸性または塩基性条件下で行われます。
酸化: 一般的な酸化剤には、過酸化水素と過酸が含まれます。
主な生成物:
加水分解: 対応するカルボン酸を形成します。
酸化: スルホキシドまたはスルホンを形成します。
4. 科学研究の応用
セファロチンナトリウムは、幅広い科学研究の応用範囲を持っています。
化学: セファロスポリンの反応性を研究し、新しい合成方法を開発するためのモデル化合物として使用されます。
生物学: 細菌細胞壁合成とβ-ラクタム系抗生物質の作用機序の研究に使用されます。
医学: 細菌感染症の治療における有効性と安全性を評価するための臨床研究で使用されます。
化学反応の分析
Types of Reactions: Cephalothin Sodium undergoes various chemical reactions, including:
Hydrolysis: The ester group at the 3-position can be hydrolyzed to form the corresponding carboxylic acid.
Oxidation: The sulfur atom in the thiophene ring can be oxidized to form sulfoxides or sulfones.
Substitution: The acetoxymethyl group can be substituted with other nucleophiles under appropriate conditions
Common Reagents and Conditions:
Hydrolysis: Typically carried out in aqueous acidic or basic conditions.
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions
Major Products:
Hydrolysis: Forms the corresponding carboxylic acid.
Oxidation: Forms sulfoxides or sulfones.
Substitution: Forms various substituted derivatives depending on the nucleophile used
科学的研究の応用
Cephalothin Sodium has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the reactivity of cephalosporins and to develop new synthetic methodologies.
Biology: Employed in studies of bacterial cell wall synthesis and the mechanism of action of β-lactam antibiotics.
Medicine: Used in clinical research to evaluate its efficacy and safety in treating bacterial infections.
Industry: Utilized in the development of new antibiotic formulations and in quality control processes for pharmaceutical production
作用機序
セファロチンナトリウムは、細菌の細胞壁合成を阻害することで抗菌作用を発揮します。これは、ペプチドグリカン合成の最終段階に関与する必須酵素であるペニシリン結合タンパク質(PBP)に結合します。 これらの酵素を阻害することにより、セファロチンナトリウムはペプチドグリカン鎖の架橋を阻止し、細胞壁を弱体化させ、最終的に細菌細胞の溶解と死をもたらします .
類似の化合物:
セファゾリン: 同じ活性スペクトルを持ちますが、薬物動態特性が異なる第1世代セファロスポリン。
セファレキシン: 抗菌活性に類似した経口型の第1世代セファロスポリン。
独自性: セファロチンナトリウムは、その速効性と、非経口的に投与できるという点でユニークです。グラム陽性菌および一部のグラム陰性菌に対する広域スペクトル活性を持ち、さまざまな感染症に対する汎用性の高い抗生物質です。 その安定性と重症感染症の治療における有効性は、他の類似の化合物とは異なります .
類似化合物との比較
Cefazolin: Another first-generation cephalosporin with a similar spectrum of activity but different pharmacokinetic properties.
Cefalexin: An oral first-generation cephalosporin with similar antibacterial activity.
Cefadroxil: Another oral first-generation cephalosporin with a longer half-life compared to Cephalothin Sodium
Uniqueness: this compound is unique in its rapid onset of action and its ability to be administered parenterally. It has a broad spectrum of activity against Gram-positive bacteria and some Gram-negative bacteria, making it a versatile antibiotic for various infections. Its stability and efficacy in treating severe infections set it apart from other similar compounds .
特性
CAS番号 |
58-71-9 |
|---|---|
分子式 |
C16H16N2NaO6S2 |
分子量 |
419.4 g/mol |
IUPAC名 |
sodium;(6R,7R)-3-(acetyloxymethyl)-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C16H16N2O6S2.Na/c1-8(19)24-6-9-7-26-15-12(14(21)18(15)13(9)16(22)23)17-11(20)5-10-3-2-4-25-10;/h2-4,12,15H,5-7H2,1H3,(H,17,20)(H,22,23);/t12-,15-;/m1./s1 |
InChIキー |
XXDPRVHYESWPEX-XRZFDKQNSA-N |
SMILES |
CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CC3=CC=CS3)SC1)C(=O)O.[Na+] |
異性体SMILES |
CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)CC3=CC=CS3)SC1)C(=O)O.[Na] |
正規SMILES |
CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CC3=CC=CS3)SC1)C(=O)O.[Na] |
外観 |
Solid powder |
| 58-71-9 | |
ピクトグラム |
Irritant; Health Hazard |
純度 |
>98% (or refer to the Certificate of Analysis) |
関連するCAS |
153-61-7 (Parent) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Cefalotin Cefalotina Normon Cefalotina Sodica Spaly Ceftina Cephalothin Cephalothin Monosodium Salt Cephalothin, Sodium Keflin Monosodium Salt, Cephalothin Salt, Cephalothin Monosodium Seffin Sodium Cephalothin |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does cephalothin sodium exert its antibacterial effect?
A1: this compound, like other beta-lactam antibiotics, targets bacterial cell wall synthesis. [] It inhibits transpeptidases, enzymes responsible for cross-linking peptidoglycans, essential components of the bacterial cell wall. [] This disruption weakens the cell wall, leading to bacterial cell lysis and death. []
Q2: Are there concerns regarding the emergence of resistance to this compound?
A2: Yes, resistance to this compound has been observed, potentially limiting its clinical utility. [] One mechanism of resistance involves the production of beta-lactamases, enzymes that inactivate beta-lactam antibiotics like cephalothin. []
Q3: What is the molecular formula and weight of this compound?
A3: The molecular formula for this compound is C16H15N2NaO6S2. Its molecular weight is 418.4 g/mol. []
Q4: What are some key spectroscopic characteristics of this compound?
A4: Spectrophotometric methods have been developed for the analysis of this compound. These methods often rely on charge-transfer complex formation with agents like iodine or 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ). [] Infrared spectrophotometry offers a green and sustainable approach for quantifying this compound in lyophilized powder. []
Q5: How does the stability of this compound in solution vary?
A5: this compound stability in solution is influenced by factors like concentration, pH, storage temperature, and the presence of other drugs. [, ] For instance, solutions are generally more stable in acidic conditions. []
Q6: What compatibility issues have been reported with this compound admixtures?
A6: this compound exhibits incompatibility with several drugs in admixture, potentially leading to precipitation or reduced drug concentrations. This has been noted with amphotericin B, cefamandole nafate, cefazolin sodium, and cimetidine hydrochloride at specific concentrations. [, ]
Q7: Can this compound be frozen for extended periods?
A7: Research suggests that this compound admixtures in minibags, when frozen at -20°C, retain stability for up to 30 days. [] Importantly, the thawing method employed can impact stability, with microwave thawing demonstrating potential advantages over traditional room temperature thawing for certain antibiotics. []
Q8: How does the physical form of this compound impact its stability?
A8: The crystalline form of this compound tends to be more stable than its amorphous counterpart. [, ] Studies have utilized techniques like differential scanning calorimetry (DSC) and thermogravimetry (TG) to assess the crystallinity of this compound and correlate it with its stability profile. []
Q9: How is this compound administered, and what are its pharmacokinetic properties?
A9: this compound is typically administered intravenously or intramuscularly. [, ] It exhibits a relatively short half-life of approximately 0.47 hours. [] Renal clearance plays a major role in its elimination, with approximately 75% of the drug being excreted unchanged in the urine within the first six hours after administration. []
Q10: Does this compound cross the placental barrier?
A10: Yes, studies confirm that this compound can cross the placental barrier and reach the fetus. [] This highlights the importance of careful consideration when administering this compound to pregnant women.
Q11: What are potential adverse effects associated with this compound?
A11: While generally well-tolerated, this compound can cause side effects such as allergic reactions, thrombocytopenia, and nephrotoxicity, particularly when used in combination with aminoglycosides. [, , , ]
Q12: What precautions should be taken when administering this compound?
A12: Careful monitoring for signs of nephrotoxicity and other adverse effects is crucial. [] Dosage adjustments may be necessary for patients with renal insufficiency. [] Consideration of potential drug interactions is also paramount. []
Q13: What are the main clinical applications of this compound?
A13: this compound is primarily used for the treatment of bacterial infections, particularly those caused by susceptible gram-positive bacteria. [] It has been utilized in surgical prophylaxis, such as in colon surgery and arthroplasty, although its efficacy in these contexts has been debated. [, ]
Q14: What are some areas of ongoing research related to this compound?
A14: Research on this compound continues to explore avenues for improving its formulation, stability, and delivery. This includes investigations into crystallization techniques, freeze-drying methods, and the development of more stable and soluble formulations. [, , ]
Q15: What methods are used to ensure the quality and potency of this compound?
A15: Various analytical methods are employed to assess the quality of this compound, including high-pressure liquid chromatography (HPLC), microbiological assays, and spectroscopic techniques. [, , , ] These methods help ensure the drug's purity, potency, and stability throughout its shelf life. []
Q16: Are there specific considerations for the handling and administration of this compound?
A16: Maintaining sterility during reconstitution and administration is paramount. [] The use of inline filters during intravenous administration may be considered to minimize particulate matter, although their impact on drug potency is generally minimal for this compound. []
Q17: What are potential alternatives to this compound?
A17: Newer generations of cephalosporins, as well as other classes of antibiotics, may offer advantages over this compound in terms of spectrum of activity, potency, and resistance profiles. [] The choice of antibiotic should always be individualized based on the specific clinical scenario. []
Q18: How might future research address the challenges associated with this compound?
A18: Continued exploration of novel drug delivery systems, formulation strategies, and combination therapies may help mitigate issues like resistance, stability, and toxicity associated with this compound. [, , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


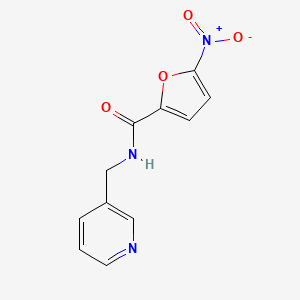
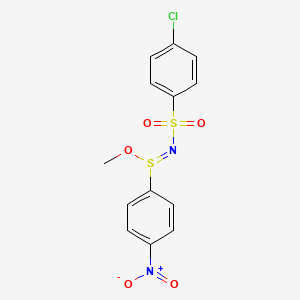
![3-[[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]propanoic Acid](/img/structure/B1668737.png)
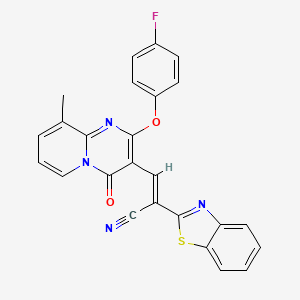
![N-[4-[[3,5-bis(trifluoromethyl)phenyl]sulfamoyl]phenyl]-4-chlorobenzamide](/img/structure/B1668739.png)
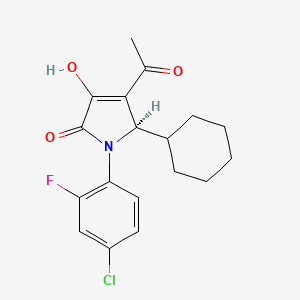

![6-bromo-3-[3-(4-bromophenyl)-2-[3-(diethylamino)propanoyl]-3,4-dihydropyrazol-5-yl]-4-phenyl-1H-quinolin-2-one](/img/structure/B1668744.png)
![(2~{R},3~{S})-3-[[9-propan-2-yl-6-(pyridin-3-ylmethylamino)purin-2-yl]amino]pentan-2-ol](/img/structure/B1668746.png)
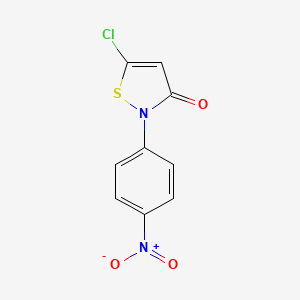
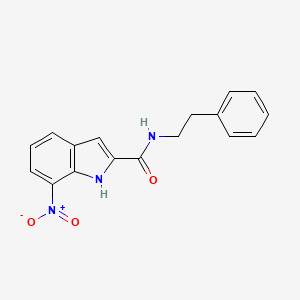
![4-Chloro-N-[5-methyl-2-[7H-pyrrolo[2,3-d]pyrimidine-4-carbonyl]-3-pyridyl]-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B1668749.png)
